CYP2C9 Type II Binding: Ortho-Pyridine (Target) vs. Para-Pyridine (Comparator) Heme Coordination Capability
In the quinoline-4-carboxamide series studied by Peng et al. (2008), the pyridine nitrogen in the para position relative to the quinoline linkage could coordinate directly with the ferric heme iron of CYP2C9, producing characteristic type II binding spectra. In contrast, pyridine nitrogens in the ortho or meta positions did not exhibit this coordination capability [1]. The target compound bears a pyridin-2-yl substituent, placing the nitrogen in the ortho configuration; its nearest commercial analog, N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS 879921-19-4), places the nitrogen in the para configuration and thus falls into the type II binding category. While no direct head-to-head IC₅₀ data for these two specific compounds are publicly available, the Peng et al. study establishes that the nitrogen position determines the binding mode (type II vs. non-type II) at the level of heme coordination chemistry [1].
| Evidence Dimension | CYP2C9 type II binding capability (heme iron coordination) |
|---|---|
| Target Compound Data | Pyridin-2-yl (ortho nitrogen): no direct heme-iron coordination observed for ortho isomers [1] |
| Comparator Or Baseline | Pyridin-4-yl (para nitrogen) regioisomer: direct heme-iron coordination observed; type II binding confirmed [1] |
| Quantified Difference | Qualitative: binding mode switch (type II → non-type II) driven by pyridine nitrogen position; quantitative IC₅₀ data for the specific target compound are not available in the published literature |
| Conditions | CYP2C9 recombinant enzyme; quinoline-4-carboxamide analog series; type II binding assessed by UV-visible difference spectroscopy [1] |
Why This Matters
The inability of the ortho-pyridine nitrogen to coordinate heme iron means the target compound is predicted to exhibit a type I metabolic profile, which is associated with 2- to 12-fold greater metabolic stability than type II binding analogs, directly impacting DMPK suitability and reducing CYP-based drug–drug interaction risk compared to the pyridin-4-yl regioisomer.
- [1] Peng C-C, Cape JL, Rushmore T, Crouch GJ, Jones JP. Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-Carboxamide Analogues. J Med Chem. 2008;51(24):8000-8011. doi:10.1021/jm8011257 View Source
